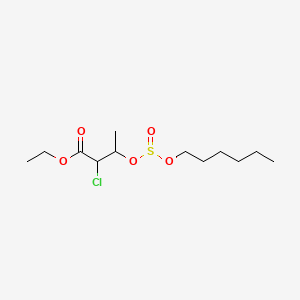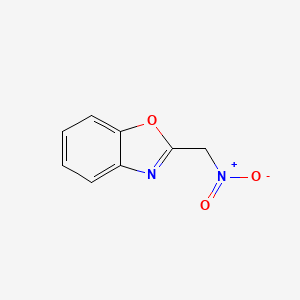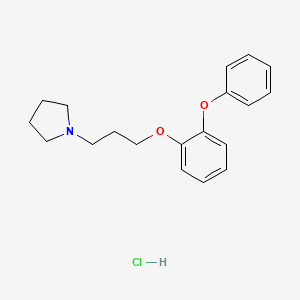
Pyrrolidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is a chemical compound with the molecular formula C19H23NO2.Cl-H and a molecular weight of 333.89 . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride typically involves the reaction of pyrrolidine with 3-(o-phenoxyphenoxy)propyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Pyrrolidine, 1-(2-(o-phenoxyphenoxy)ethyl)-, hydrochloride
- Pyrrolidine, 1-(3-(p-phenoxyphenoxy)propyl)-, hydrochloride
- Pyrrolidine, 1-(3-(m-phenoxyphenoxy)propyl)-, hydrochloride
Comparison: Pyrrolidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications .
Propiedades
Número CAS |
24591-46-6 |
|---|---|
Fórmula molecular |
C19H24ClNO2 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
1-[3-(2-phenoxyphenoxy)propyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-2-9-17(10-3-1)22-19-12-5-4-11-18(19)21-16-8-15-20-13-6-7-14-20;/h1-5,9-12H,6-8,13-16H2;1H |
Clave InChI |
FULDJXGQSJVUPU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCOC2=CC=CC=C2OC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


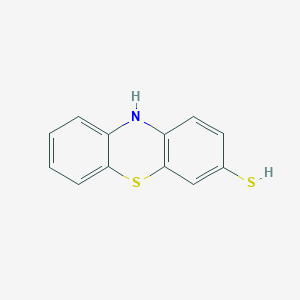
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
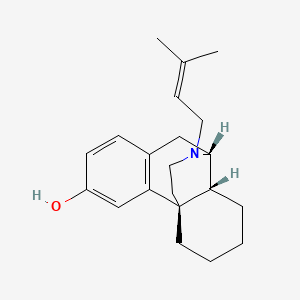
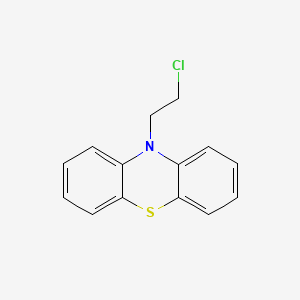
![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)


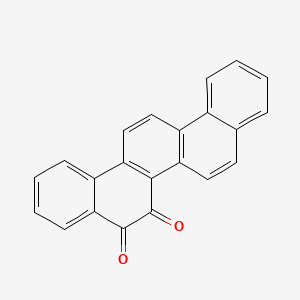

![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
